N-Boc-6-(phenylmethoxy)-L-norleucine
Description
Significance of Non-Proteinogenic Amino Acid Derivatives in Contemporary Organic Chemistry
Non-proteinogenic amino acids are those not found among the 22 naturally encoded for protein synthesis in organisms. fiveable.mewikipedia.org These unique amino acids, which number in the thousands either as natural products or synthetic creations, have garnered significant interest in organic chemistry for several reasons. wikipedia.org They serve as crucial intermediates in various metabolic pathways, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.orgbrainkart.com
The true power of non-proteinogenic amino acids in contemporary chemistry lies in their ability to create novel molecular structures with specialized functions. taylorandfrancis.com By incorporating these "unnatural" amino acids into peptides, chemists can introduce unique side chains, stereochemistry, and backbone structures. wikipedia.org This modification can lead to several advantageous properties:
Enhanced Metabolic Stability: Peptides containing non-standard amino acids can be more resistant to degradation by proteases, which are enzymes that break down proteins. This increased stability is a highly desirable trait in the development of therapeutic peptides.
Conformational Constraints: The introduction of non-proteinogenic amino acids can impose specific three-dimensional shapes or conformations on a peptide chain. This can lock the peptide into a biologically active form, increasing its potency and selectivity for a particular target.
Novel Biological Activity: These amino acids can act as precursors for essential biomolecules or be used to synthesize compounds like toxins for defense mechanisms in plants. brainkart.com They are integral to the synthesis of peptidomimetics and other pharmacologically active compounds. wikipedia.org
Contextualizing L-Norleucine Derivatives in Advanced Synthetic Methodologies
L-Norleucine is a non-proteinogenic amino acid that is an isomer of the common amino acid leucine. wikipedia.org It is structurally similar to methionine but lacks the sulfur atom, making it a useful tool for researchers studying the specific role of methionine in protein structure and function. wikipedia.org For instance, replacing methionine with norleucine in the Amyloid-β peptide associated with Alzheimer's disease has been shown to negate the peptide's neurotoxic effects. wikipedia.org
In advanced synthetic methodologies, L-norleucine derivatives are valuable building blocks. lifetein.com The development of efficient synthesis techniques for these derivatives is an ongoing area of research. lifetein.comgoogle.com To be incorporated into a growing peptide chain, the amino group of the amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). peptide.comchemimpex.com It is stable under many reaction conditions but can be easily removed with a mild acid like trifluoroacetic acid (TFA). peptide.com
The specific compound, N-Boc-6-(phenylmethoxy)-L-norleucine, is a prime example of a highly functionalized building block. It is essentially a derivative of L-6-hydroxynorleucine, a key intermediate in the synthesis of vasopeptidase inhibitors. nih.gov In this molecule:
The L-norleucine scaffold provides the core amino acid structure. wikipedia.org
The N-Boc group protects the alpha-amino group, allowing for controlled peptide bond formation at the carboxyl end. peptide.comchemimpex.com
The phenylmethoxy (benzyl) group protects a hydroxyl functionality at the end of the side chain. This protection is crucial if the side chain itself is to be modified or if it needs to remain inert while other reactions occur.
This dual protection makes this compound suitable for complex synthetic strategies, enabling the creation of peptides with modified side chains or for use in the synthesis of non-peptidic molecules where this specific arrangement of functional groups is required.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(22)19-15(16(20)21)11-7-8-12-23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZKZRCKEODFMS-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 6 Phenylmethoxy L Norleucine
Chemo- and Stereoselective Synthesis Approaches
The creation of the L-norleucine scaffold with the correct stereochemistry is a critical challenge in the synthesis of the target molecule.
Achieving the desired L-configuration at the alpha-carbon of the norleucine core is paramount. Several advanced methods are employed to ensure high enantiomeric purity.
Enzymatic Synthesis: Biocatalysis offers a highly stereoselective route to chiral intermediates. For instance, L-6-hydroxynorleucine, a key precursor, can be prepared with over 99% optical purity via the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase. nih.gov This enzymatic approach precisely sets the L-stereocenter. An alternative enzymatic process involves the resolution of racemic 6-hydroxynorleucine, produced from the hydrolysis of 5-(4-hydroxybutyl)hydantoin, using a D-amino acid oxidase to selectively process the D-enantiomer, followed by reductive amination to convert the resulting keto acid into the desired L-amino acid. nih.gov
Chiral Auxiliaries: Asymmetric synthesis using chiral auxiliaries is a powerful strategy. Chiral Ni(II) complexes of glycine Schiff bases can be alkylated to asymmetrically synthesize amino acids. researchgate.netresearchgate.net This method allows for the construction of the carbon skeleton while controlling the stereochemistry at the alpha-carbon, providing a route to enantiopure L-norleucine derivatives. researchgate.net
The introduction of the phenylmethoxy group at the terminal (6th) position of the norleucine side chain requires regioselective control. This is typically achieved by starting with a precursor that is already functionalized at the desired position. The synthesis of L-6-hydroxynorleucine is a prime example of establishing the required regiochemistry, as the hydroxyl group serves as a handle for the subsequent introduction of the phenylmethoxy group. nih.goviris-biotech.de The enzymatic syntheses mentioned previously inherently provide the necessary 6-hydroxy functionalization. nih.gov
Protecting Group Chemistry: Focus on N-Boc and Phenylmethoxy Moieties
The use of protecting groups is essential to prevent unwanted side reactions at the amino group and the side-chain hydroxyl group during synthesis. springernature.com The N-tert-butoxycarbonyl (N-Boc) group and the phenylmethoxy (benzyl) group are standard choices in peptide and organic synthesis. nih.govresearchgate.net
The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. jk-sci.comresearchgate.net
Installation: The N-Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com The reaction proceeds via nucleophilic acyl substitution where the amine attacks a carbonyl group of the Boc anhydride. jk-sci.com
| Parameter | Common Reagents and Conditions | References |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | jk-sci.comchemicalbook.com |
| Base | Triethylamine (TEA), Sodium Hydroxide (NaOH) | jk-sci.comchemicalbook.comtotal-synthesis.com |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (B109758) (CH₂Cl₂), Methanol | jk-sci.comchemicalbook.comrsc.org |
| Mechanism | Nucleophilic attack of the amine on Boc₂O | jk-sci.comtotal-synthesis.com |
Cleavage: The Boc group is labile to strong acids and is commonly removed using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). jk-sci.comresearchgate.net The deprotection mechanism is initiated by protonation of the carbamate, which leads to the formation of a stable tert-butyl cation, carbamic acid, and subsequent decarboxylation to release the free amine. jk-sci.comtotal-synthesis.com
| Parameter | Common Reagents and Conditions | References |
| Reagent | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | researchgate.nettotal-synthesis.comorganic-chemistry.org |
| Solvent | Dichloromethane (DCM) | jk-sci.com |
| Mechanism | Acid-catalyzed fragmentation to a tert-butyl cation and carbamic acid | jk-sci.comtotal-synthesis.com |
In the synthesis of complex molecules like N-Boc-6-(phenylmethoxy)-L-norleucine, orthogonal protecting groups are essential. These are groups that can be removed under distinct conditions without affecting each other. The N-Boc and phenylmethoxy (benzyl ether) groups form a classic orthogonal pair, widely used in the "Boc/Bzl" strategy in peptide synthesis. nih.govresearchgate.net
The N-Boc group is removed with acid (e.g., TFA), while the phenylmethoxy group, a benzyl (B1604629) (Bzl) ether, is stable to these conditions. total-synthesis.compeptide.com Conversely, the benzyl ether is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd), a condition under which the N-Boc group is stable. total-synthesis.com This orthogonality allows for the selective deprotection of either the N-terminus or the side chain, enabling further synthetic transformations at a specific site. nih.govresearchgate.net
| Protecting Group | Typical Cleavage Condition | Stability | References |
| N-Boc | Acid (TFA, HCl) | Stable to hydrogenation, mild base | jk-sci.comresearchgate.nettotal-synthesis.com |
| Phenylmethoxy (Benzyl) | Catalytic Hydrogenation (H₂/Pd) | Stable to mild acid (TFA) and base | total-synthesis.compeptide.com |
Precursor Identification and Elaboration in Synthetic Routes
The most direct precursor to this compound is N-Boc-6-hydroxy-L-norleucine. iris-biotech.de The synthetic route involves the elaboration of this precursor by converting the terminal hydroxyl group into a phenylmethoxy ether. This is typically accomplished through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then displaces a halide from benzyl bromide or a related benzylating agent.
The synthesis of the key precursor, N-Boc-6-hydroxy-L-norleucine, starts from L-6-hydroxynorleucine. nih.goviris-biotech.de The synthesis of L-6-hydroxynorleucine itself can be achieved with high stereopurity using the enzymatic methods previously described. nih.gov
A plausible synthetic sequence is as follows:
Synthesis of L-6-hydroxynorleucine: Stereoselective synthesis via enzymatic reductive amination of 2-keto-6-hydroxyhexanoic acid. nih.gov
N-Boc Protection: Reaction of L-6-hydroxynorleucine with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-6-hydroxy-L-norleucine.
Side-Chain Benzylation: Etherification of the 6-hydroxy group of N-Boc-6-hydroxy-L-norleucine with a benzylating agent (e.g., benzyl bromide) in the presence of a base to afford the final product, this compound.
Advanced Synthetic Transformations Employing this compound
The utility of this compound as a building block in organic synthesis is predicated on its successful preparation and subsequent manipulation in more complex synthetic sequences.
The preparation of this compound typically involves a multistep sequence starting from a suitable precursor. A plausible synthetic route would begin with the commercially available L-6-hydroxynorleucine. This sequence would involve the protection of the amino group, followed by the protection of the hydroxyl group, or vice versa. The order of these protecting group manipulations is crucial to avoid side reactions and ensure high yields.
A representative synthetic sequence is outlined below:
Amino Group Protection: The synthesis would commence with the protection of the amino group of L-6-hydroxynorleucine using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as sodium bicarbonate or triethylamine, in a mixed aqueous-organic solvent system. This reaction yields N-Boc-6-hydroxy-L-norleucine.
Hydroxyl Group Protection: The subsequent step involves the protection of the primary hydroxyl group as a benzyl ether. This is commonly achieved by treating the N-Boc-6-hydroxy-L-norleucine with benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). This step yields the target molecule, this compound.
The following table summarizes a potential multistep synthesis:
| Step | Reaction | Key Reagents | Product | Typical Yield (%) |
| 1 | N-Boc Protection | (Boc)₂O, NaHCO₃ | N-Boc-6-hydroxy-L-norleucine | 90-95 |
| 2 | O-Benzylation | BnBr, NaH | This compound | 80-85 |
This sequence allows for the preparation of the desired compound with two orthogonal protecting groups, enabling selective deprotection and further functionalization at either the N-terminus, the C-terminus, or the side chain after debenzylation.
Chemoenzymatic approaches offer a powerful strategy for the synthesis of chiral amino acids, often providing high enantioselectivity and milder reaction conditions compared to purely chemical methods. While a direct enzymatic synthesis of this compound is not reported, enzymes can be employed for the efficient production of its key precursor, L-6-hydroxynorleucine.
One notable biocatalytic method is the reductive amination of 2-keto-6-hydroxyhexanoic acid. nih.gov This transformation can be achieved with high yield and excellent optical purity using glutamate dehydrogenase from beef liver. nih.gov An alternative chemoenzymatic process involves the resolution of racemic 6-hydroxynorleucine, which can be produced by the hydrolysis of 5-(4-hydroxybutyl)hydantoin. nih.gov In this process, a D-amino acid oxidase can be used to selectively oxidize the D-enantiomer to the corresponding 2-keto-6-hydroxyhexanoic acid, leaving the desired L-6-hydroxynorleucine. nih.gov The keto acid can then be recycled via reductive amination to further increase the yield of the L-enantiomer. nih.gov
Aminotransferases (ATs) are another class of enzymes with significant potential in the synthesis of non-canonical amino acids. researchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with high stereoselectivity. researchgate.net A suitable aminotransferase could potentially be used to synthesize L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid.
The table below outlines potential enzymatic steps for the synthesis of the precursor L-6-hydroxynorleucine:
| Enzyme | Reaction Type | Substrate | Product | Key Advantages |
| Glutamate Dehydrogenase | Reductive Amination | 2-Keto-6-hydroxyhexanoic acid | L-6-Hydroxynorleucine | High yield (>89%) and optical purity (>99%) nih.gov |
| D-Amino Acid Oxidase | Kinetic Resolution | Racemic 6-hydroxynorleucine | L-6-Hydroxynorleucine and 2-Keto-6-hydroxyhexanoic acid | High optical purity of the L-enantiomer (>99%) nih.gov |
| Aminotransferase | Transamination | 2-Keto-6-hydroxyhexanoic acid | L-6-Hydroxynorleucine | High enantioselectivity and broad substrate specificity researchgate.net |
Once L-6-hydroxynorleucine is obtained through these biocatalytic methods, it can be converted to this compound using the chemical steps described in the previous section.
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in organic synthesis that offers potential advantages such as solvent-free conditions, reduced reaction times, and access to different reaction pathways compared to traditional solution-phase chemistry. While the specific application of mechanochemistry to the synthesis of this compound has not been extensively reported, the principles of mechanochemical synthesis of amino acid derivatives are relevant.
Research has demonstrated the feasibility of forming peptide bonds through ball milling of amino acids, sometimes in the presence of a mineral activator like TiO₂. chemrxiv.org This suggests that mechanochemical methods could potentially be applied to couple this compound with other amino acids or peptides. The activation of the carboxylic acid, for instance, could be achieved mechanochemically, followed by the addition of an amino component in the same reaction vessel.
The primary advantage of a mechanochemical approach would be the reduction or elimination of bulk solvents, which aligns with the principles of green chemistry. However, challenges such as scalability, control over reaction stoichiometry, and potential racemization would need to be addressed.
The following table provides a conceptual comparison of mechanochemical and traditional solution-phase methods for a hypothetical peptide coupling step involving this compound:
| Feature | Mechanochemical Approach | Traditional Solution-Phase Approach |
| Solvent | Minimal or no solvent | Requires bulk solvents (e.g., DMF, DCM) |
| Reaction Time | Potentially faster | Can be slow, requiring hours to days |
| Energy Input | Mechanical (milling, grinding) | Thermal (heating, cooling) |
| Waste Generation | Lower solvent waste | Higher solvent and reagent waste |
| Scalability | Can be challenging | Well-established for various scales |
| Reaction Control | Can be difficult to monitor | Well-established monitoring techniques |
Further research is required to explore the viability and efficiency of mechanochemical methods for the synthesis and application of complex amino acid derivatives like this compound.
N Boc 6 Phenylmethoxy L Norleucine As a Chiral Building Block
Role in Asymmetric Synthesis of Complex Molecules
While specific, publicly documented examples of the direct use of N-Boc-6-(phenylmethoxy)-L-norleucine in the total synthesis of complex natural products or drug candidates are not extensively available in the reviewed literature, its structural motifs are analogous to other protected amino acids widely employed in medicinal chemistry. The principles of its application can be inferred from the synthesis of similar complex molecules where non-proteinogenic amino acids are key components.
For instance, the synthesis of peptide-based therapeutics often incorporates unnatural amino acids to enhance properties such as metabolic stability and binding affinity. The benzyloxy group on the side chain of this compound can be deprotected to reveal a hydroxyl group, which can then be further functionalized. This hydroxylated norleucine derivative is a valuable component in the synthesis of enzyme inhibitors, such as those targeting metalloproteinases.
The general strategy involves coupling the N-Boc protected amino acid with other amino acids or molecular fragments. The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to allow for peptide bond formation.
A representative, albeit general, application would be in the synthesis of peptide inhibitors. The synthesis of a dipeptide fragment incorporating this compound might proceed as follows:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Amino Acid Ester | Coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Boc-6-(phenylmethoxy)-L-norleucinyl-Amino Acid Ester |
| 2 | N-Boc-6-(phenylmethoxy)-L-norleucinyl-Amino Acid Ester | Acid (e.g., TFA) | 6-(phenylmethoxy)-L-norleucinyl-Amino Acid Ester |
| 3 | 6-(phenylmethoxy)-L-norleucinyl-Amino Acid Ester | Hydrogenolysis (e.g., H₂, Pd/C) | 6-hydroxy-L-norleucinyl-Amino Acid Ester |
This resulting dipeptide, featuring a hydroxylated norleucine residue, could then be incorporated into a larger peptide chain designed to interact with the active site of a target enzyme. The defined stereochemistry of the L-norleucine backbone is critical for ensuring the correct spatial orientation of the side chain for effective binding.
Preservation and Control of Stereochemical Purity in Derivative Synthesis
A paramount concern when utilizing chiral building blocks like this compound is the preservation of their stereochemical integrity throughout a multi-step synthesis. Racemization, the formation of the opposite enantiomer, can occur at the stereogenic alpha-carbon, particularly during peptide coupling reactions. This loss of stereochemical purity can have profound consequences on the biological activity of the final product.
Several strategies are employed to mitigate the risk of racemization during the derivatization of this compound:
Choice of Coupling Reagents: The selection of coupling reagents is critical. Reagents known to minimize racemization, such as those based on uronium or phosphonium (B103445) salts (e.g., HATU, HBTU, PyBOP), are often preferred over carbodiimides alone. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can further suppress racemization by forming active esters that are less prone to epimerization.
Reaction Conditions: Careful control of reaction parameters is essential. Lower reaction temperatures and shorter reaction times can significantly reduce the extent of racemization. The choice of base is also important; sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used to minimize side reactions.
Protecting Group Strategy: The Boc protecting group on the nitrogen atom plays a crucial role in preventing racemization. The urethane-type protection decreases the acidity of the alpha-proton, making it less susceptible to deprotonation and subsequent racemization.
The following table summarizes common coupling reagents and their general impact on racemization, which is applicable to the use of this compound in peptide synthesis:
| Coupling Reagent | Additive | Typical Racemization Risk |
| DCC/EDC | - | Moderate to High |
| DCC/EDC | HOBt/Oxyma | Low to Moderate |
| HATU/HBTU | - | Low |
| PyBOP | - | Low |
By carefully selecting reagents and controlling reaction conditions, chemists can ensure that the stereochemical purity of the L-norleucine core is maintained in the final complex molecule, thereby preserving its intended biological function.
Applications of N Boc 6 Phenylmethoxy L Norleucine in Chemical Biology and Medicinal Chemistry Research
Incorporation into Peptides and Protein Analogs
The primary utility of N-Boc-6-(phenylmethoxy)-L-norleucine lies in its role as a precursor for introducing a 6-hydroxy-L-norleucine residue into a peptide sequence. The two protecting groups, Boc and phenylmethoxy (benzyl), are orthogonal to one another under certain conditions, allowing for selective removal and manipulation during complex synthetic routes. Norleucine itself is often used as a non-oxidizable isostere for methionine, making its hydroxylated counterpart a tool for creating unique peptide analogs with altered properties. rsc.org
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and this compound is well-suited for the classic Boc/Bzl protection strategy. peptide.com In this approach, the peptide is assembled on a solid support resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. peptide.com
The process begins with the attachment of the C-terminal amino acid to a suitable resin, such as a chloromethylated polystyrene resin (Merrifield resin). google.com The synthesis then proceeds through iterative cycles of Nα-Boc group removal and coupling of the next Boc-protected amino acid.
The incorporation of this compound involves the following key steps:
Nα-Deprotection: The Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA), to expose a free N-terminal amine. peptide.com
Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine, often using a hindered base like N,N-diisopropylethylamine (DIPEA). peptide.com In some protocols, this step is performed in situ during the coupling reaction. peptide.com
Coupling: this compound is activated and coupled to the free amine. Activation of its carboxylic acid is achieved using a variety of coupling reagents.
Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) is used. peptide.com The phenylmethoxy (benzyl) group on the norleucine side chain is stable to the TFA used for Boc deprotection but is cleaved under these final strong acid conditions. peptide.com
Table 1: Typical Reagents and Conditions for Boc-SPPS Incorporation
| Step | Reagent/Condition | Purpose |
| Nα-Boc Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Removes the temporary Boc protecting group from the N-terminus. |
| Neutralization | 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF | Neutralizes the N-terminal ammonium salt to the free amine for coupling. |
| Coupling/Activation | HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt in DMF or DCM | Activates the carboxylic acid of the incoming amino acid and facilitates amide bond formation. peptide.comnih.gov |
| Final Cleavage & Deprotection | Anhydrous Hydrogen Fluoride (HF) or TFMSA with scavengers (e.g., anisole) | Cleaves the completed peptide from the resin and removes side-chain protecting groups, including the phenylmethoxy group. |
While less common for long peptides, solution-phase synthesis remains a powerful technique for producing shorter peptide fragments or for large-scale synthesis. In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. nih.gov
The incorporation of this compound in solution follows the fundamental principles of peptide bond formation:
The carboxyl group of this compound is activated. Common methods include conversion to an active ester (e.g., N-hydroxysuccinimide ester) or the use of coupling reagents like those in SPPS (TBTU, HOBt, DIPEA). nih.gov
The activated amino acid is then reacted with the N-terminally deprotected amino acid or peptide fragment in an appropriate organic solvent.
After the reaction, the desired product must be purified from starting materials, reagents, and byproducts, typically using chromatography or crystallization.
The phenylmethoxy group provides stable protection for the side-chain hydroxyl during these coupling steps. Its removal would be performed in a separate, final step, commonly via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which selectively cleaves the benzyl (B1604629) ether without affecting the Boc group or many other protecting groups.
Table 2: Common Coupling Strategies for Solution-Phase Synthesis
| Method | Activating Reagents | Description |
| Carbodiimide Method | Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often with an additive like HOBt or HOSu | Forms a reactive O-acylisourea intermediate that couples with the amine. Additives suppress side reactions and racemization. |
| Active Ester Method | N-hydroxysuccinimide (HOSu), Pentafluorophenol | The amino acid is pre-activated by forming a stable ester, which is then isolated and reacted with the amine component. |
| Uronium/Onium Salt Method | HBTU, HATU, TBTU, PyBOP with a base (e.g., DIPEA) | Rapid and efficient activation directly in the reaction mixture, minimizing side reactions. nih.govnih.gov |
Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining unprotected peptide fragments. mdpi.comnih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov
While this compound does not directly participate in the ligation chemistry, it can be incorporated into the peptide fragments that serve as substrates for NCL. A peptide segment containing 6-(phenylmethoxy)-L-norleucine can be synthesized via SPPS, converted into a C-terminal thioester or functionalized with an N-terminal cysteine, and then used in an NCL reaction.
The inclusion of this residue offers two main advantages:
Methionine Substitution: Norleucine is a well-established, non-oxidizable bioisostere of methionine. rsc.org Using a norleucine derivative can prevent unwanted oxidation that can occur with methionine-containing proteins, enhancing the stability of the final product.
Site for Post-Ligation Modification: After the full protein backbone is assembled via NCL, the phenylmethoxy protecting group can be removed to unmask the 6-hydroxyl group. This unique hydroxyl handle, positioned at a specific site, can then be used for further modifications, such as glycosylation, phosphorylation, or the attachment of fluorescent probes or drug conjugates, enabling the creation of highly specialized protein analogs.
Design and Synthesis of Peptide Mimetics and Conformationally Constrained Structures
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, or receptor affinity. This compound is a useful tool in this context, as its incorporation introduces a non-canonical side chain that can profoundly influence a peptide's three-dimensional structure and interactions.
Incorporating 6-(phenylmethoxy)-L-norleucine into a peptide sequence alters its physicochemical properties. The long, flexible, and bulky side chain can disrupt or stabilize secondary structures like α-helices and β-sheets. After deprotection, the resulting 6-hydroxy-L-norleucine residue can introduce a new hydrogen-bonding donor and acceptor, potentially altering the peptide's binding mode to its biological target.
This building block is also valuable for the synthesis of cyclic peptidomimetics. nih.gov Cyclization is a common strategy to impart conformational rigidity to a peptide, which often leads to increased potency and selectivity. A linear peptide containing 6-(phenylmethoxy)-L-norleucine can be synthesized, and after selective deprotection of the side-chain hydroxyl group and the peptide termini, the hydroxyl group can be used as a handle for side-chain-to-terminus or side-chain-to-side-chain cyclization via ester or ether linkages.
Beyond typical peptide cyclization, the side chain of 6-hydroxy-L-norleucine can serve as an anchor point for the synthesis of more complex macrocyclic compounds. orgsyn.org Macrocyclization is a key strategy in drug discovery for creating molecules that can tackle challenging targets like protein-protein interactions.
Several advanced synthetic strategies can be envisioned:
Macrolactonization: The deprotected 6-hydroxyl group can participate in an intramolecular esterification with the C-terminus of the peptide, a process known as macrolactonization, to form a macrocyclic lactone. This strategy was famously used in the late-stage C-H oxidation and cyclization for the synthesis of 6-deoxyerythronolide B. nih.gov
Ring-Closing Metathesis (RCM): While the side chain itself is saturated, it can be synthetically elaborated into a terminal alkene. A peptide containing two such modified residues, or one residue and an alkene at a terminus, could then undergo RCM using ruthenium-based catalysts (e.g., Grubbs catalysts) to form a carbon-carbon bond, yielding a stable, non-peptidic macrocycle. nih.gov
Palladium-Catalyzed Cross-Coupling: The hydroxyl group could be converted into a leaving group (e.g., triflate) or a nucleophile for use in palladium-catalyzed intramolecular coupling reactions to form large rings containing ether or amine linkages. capes.gov.br
In all these approaches, this compound serves as a key starting material, providing a protected, functionalized side chain at a precise location within a peptide backbone, ready for elaboration into complex molecular architectures.
Scaffold for the Synthesis of Bioactive Small Molecules and Inhibitors
The chemical structure of this compound, featuring a six-carbon aliphatic side chain with a terminal benzyloxy group, provides a unique scaffold that can be elaborated into a variety of bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the benzyl ether on the side-chain hydroxyl group allow for selective chemical manipulations, making it a key component in multi-step synthetic routes.
Development of Enzyme Inhibitors and Modulators
A significant application of this compound lies in the synthesis of enzyme inhibitors. The precursor to this compound, L-6-hydroxynorleucine, is a crucial intermediate in the production of vasopeptidase inhibitors. nih.gov Vasopeptidases are enzymes that play a role in blood pressure regulation, making their inhibitors valuable therapeutic agents for cardiovascular diseases. The norleucine derivative provides a key structural motif that mimics the natural substrate of these enzymes, leading to potent and selective inhibition.
The incorporation of non-canonical amino acids like norleucine can also confer desirable properties to peptide-based inhibitors, such as increased stability against enzymatic degradation. mdpi.com For instance, cyclic peptides containing non-standard amino acids have shown promise as potent inhibitors of various enzymes, including proteases involved in viral replication and cancer progression. nih.govencyclopedia.pub The synthesis of such cyclic peptides often relies on building blocks like this compound, which can be readily incorporated into peptide sequences using solid-phase peptide synthesis (SPPS).
| Enzyme Target Class | Example Inhibitor Type | Role of Norleucine Derivative |
| Vasopeptidases | Omapatrilat (and analogs) | Key structural component mimicking the enzyme's natural substrate. nih.gov |
| Proteases | Cyclic peptide inhibitors | Provides metabolic stability and unique conformational constraints. nih.govencyclopedia.pub |
Exploration as a Core Structure for Novel Chemical Entities
The unique chemical architecture of this compound makes it an attractive starting point for the generation of novel chemical entities in drug discovery programs. The aliphatic side chain can be functionalized in various ways after deprotection of the benzyl group, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Furthermore, the core amino acid structure can be integrated into larger scaffolds to create libraries of compounds for high-throughput screening. For example, the synthesis of prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) demonstrates how the norleucine backbone can be modified to improve drug delivery and targeting. nih.gov These strategies often involve coupling the norleucine derivative to various promoieties to enhance properties such as lipophilicity and cell permeability.
Strategies in Bioconjugation Chemistry
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology. This compound can be strategically modified to participate in bioconjugation reactions, enabling the creation of sophisticated molecular probes and targeted therapeutics.
Functionalization for Protein Labeling and Activation
A key strategy in bioconjugation is the introduction of "clickable" functional groups, such as azides and alkynes, which can undergo highly specific and efficient reactions. sigmaaldrich.com The side chain of this compound, after removal of the benzyl protecting group, provides a handle for the introduction of these functionalities.
For instance, the hydroxyl group can be converted to an azide (B81097) or an alkyne through standard chemical transformations. This modified norleucine derivative can then be incorporated into a peptide or a small molecule. The resulting molecule, now bearing a clickable handle, can be conjugated to a protein that has been engineered to contain the complementary reactive group. nih.gov This approach allows for the site-specific labeling of proteins in living cells, enabling the study of their function and localization with high precision. nih.gov
This methodology is particularly valuable for labeling proteins where traditional antibody-based methods may fail due to masked epitopes. nih.gov The small size of the clickable functional group minimizes perturbation to the protein's structure and function.
| Functional Group | Click Chemistry Reaction | Application |
| Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Site-specific protein labeling, synthesis of peptide-drug conjugates. nih.govnih.gov |
| Alkyne | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Live-cell imaging, biomolecule tracking. |
Derivatization and Functionalization Strategies of N Boc 6 Phenylmethoxy L Norleucine
Modifications of the Phenylmethoxy Side Chain
The phenylmethoxy group on the side chain of N-Boc-6-(phenylmethoxy)-L-norleucine is a key site for functionalization, primarily through the cleavage of the benzyl (B1604629) ether to reveal a primary alcohol. This transformation unlocks a plethora of subsequent derivatization possibilities.
The most common method for the debenzylation of this side chain is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The process is generally efficient and clean, yielding N-Boc-6-hydroxy-L-norleucine and toluene (B28343) as the byproduct. organic-chemistry.org An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.netduke.edu This method can be advantageous in standard laboratory settings as it avoids the need for specialized high-pressure hydrogenation equipment.
The resulting primary alcohol, N-Boc-6-hydroxy-L-norleucine, is a valuable intermediate for further functionalization. nih.goviris-biotech.desigmaaldrich.com For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification to introduce new functional moieties.
Table 1: Representative Conditions for Phenylmethoxy Side Chain Deprotection
| Reaction | Reagents and Conditions | Product | Notes |
| Catalytic Hydrogenation | Pd/C, H₂ (gas), Solvent (e.g., EtOH, MeOH) | N-Boc-6-hydroxy-L-norleucine | Standard and efficient method. nih.govorganic-chemistry.org |
| Catalytic Transfer Hydrogenation | Pd/C, Formic acid or Ammonium formate, Solvent (e.g., MeOH) | N-Boc-6-hydroxy-L-norleucine | Avoids the use of hydrogen gas. organic-chemistry.orgresearchgate.net |
| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C, H₂, Acetic acid, Solvent (e.g., EtOH) | N-Boc-6-hydroxy-L-norleucine | Acetic acid can facilitate the debenzylation process. nih.govnih.gov |
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid functionality of this compound is a primary handle for peptide bond formation and other modifications. The most common derivatization at this site is the formation of amides and esters.
Amide bond formation, the cornerstone of peptide synthesis, is typically achieved by activating the carboxylic acid followed by reaction with an amine. researchgate.net A wide array of coupling reagents has been developed for this purpose, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. commonorganicchemistry.com Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are classic examples. researchgate.net More modern and highly efficient reagents include phosphonium salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). commonorganicchemistry.com These reagents facilitate rapid and high-yielding couplings, even with sterically hindered amino acids. commonorganicchemistry.com
Esterification of the carboxylic acid can be accomplished through various methods. For instance, reaction with benzyl bromide in the presence of a base can yield the corresponding benzyl ester. nih.gov Fischer-Speier esterification, using an alcohol like benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid, is another common method, though it may require azeotropic removal of water to drive the reaction to completion. researchgate.netresearchgate.net
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Common Additives |
| Carbodiimides | DCC, DIC | HOBt, HOSu |
| Phosphonium Salts | BOP, PyBOP | |
| Uronium/Aminium Salts | HBTU, TBTU, HATU |
N-Terminal Modification and Deprotection Chemistries
The N-terminal tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. organic-chemistry.org The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comcommonorganicchemistry.comnih.gov The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt. commonorganicchemistry.com The concentration of TFA and the reaction time can be modulated depending on the presence of other acid-sensitive groups in the molecule. reddit.comchemspider.com For substrates where TFA might be too harsh, other acidic conditions, such as HCl in an organic solvent like dioxane, can be employed. reddit.com
Once the Boc group is removed, the resulting free amine can be coupled with another N-protected amino acid to extend a peptide chain or can be derivatized in numerous other ways, such as acylation or alkylation, to introduce different functionalities. The orthogonality of the Boc group with other protecting groups, like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, is a key principle in many synthetic strategies. organic-chemistry.org
Table 3: Typical Conditions for N-Boc Deprotection
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, room temperature, 30 min - 2 h. commonorganicchemistry.comnih.gov |
| Hydrogen Chloride (HCl) | Dioxane or Diethyl Ether | 4M HCl in dioxane, room temperature. reddit.com |
Regioselective Introduction of Probes and Reporter Tags
The ability to attach probes and reporter tags, such as fluorescent dyes or biotin, to amino acids is crucial for studying biological processes. The functional groups of this compound offer several handles for the regioselective introduction of such tags.
The primary alcohol, unmasked after the debenzylation of the side chain, is a convenient site for attaching probes. For example, a fluorescent dye containing a carboxylic acid can be esterified to the hydroxyl group. Alternatively, the hydroxyl group can be converted to a more reactive functional group, like an azide (B81097) or an alkyne, to enable bioorthogonal "click" chemistry reactions.
The carboxylic acid moiety can also be used for probe attachment. A probe containing a primary amine can be coupled to the carboxylic acid using standard peptide coupling methods. nih.gov
For N-terminal labeling, the Boc group is first removed, and the resulting free amine is then reacted with a probe that has a suitable reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.
The choice of labeling strategy depends on the desired location of the probe and the compatibility of the reaction conditions with the rest of the molecule. For instance, if the carboxylic acid is intended for peptide bond formation, the side chain or the N-terminus would be the preferred sites for probe attachment.
A common reporter tag is biotin, which has a high affinity for avidin (B1170675) and streptavidin and is widely used in detection and purification applications. nih.govnih.gov Biotin can be introduced via its carboxylic acid functionality by coupling it to an amino group on the target molecule, for example, the deprotected N-terminus or a side-chain amine. google.commdpi.com
Fluorescent probes can be introduced in a similar manner. A variety of fluorescent dyes are commercially available with functional groups like NHS esters or carboxylic acids, allowing for their covalent attachment to the amino acid. nih.gov
Advanced Spectroscopic and Chromatographic Methodologies in Compound Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity of atoms and their spatial relationships. For N-Boc-6-(phenylmethoxy)-L-norleucine, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence and arrangement of its various functional groups.
The ¹H NMR spectrum is expected to display characteristic signals for the protons of the norleucine backbone, the tert-butoxycarbonyl (Boc) protecting group, and the phenylmethoxy (benzyl) group. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons of the Boc group typically appear as a singlet in the upfield region, while the aromatic protons of the benzyl (B1604629) group resonate in the downfield region.
The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, allowing for the verification of the total number of carbon atoms and their hybridization states.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Boc (9H) | ~1.45 | s |
| Norleucine γ, δ-CH₂ (4H) | 1.30 - 1.80 | m |
| Norleucine β-CH₂ (2H) | 1.60 - 1.90 | m |
| Phenylmethoxy -OCH₂- (2H) | ~3.50 | t |
| Norleucine α-CH (1H) | 4.10 - 4.30 | m |
| Benzyl -OCH₂- (2H) | ~4.50 | s |
| NH (1H) | ~5.10 | d |
| Phenyl (5H) | 7.25 - 7.40 | m |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Norleucine δ-C | ~22.5 |
| Norleucine γ-C | ~28.0 |
| Boc -C(CH₃)₃ | ~28.5 |
| Norleucine β-C | ~32.0 |
| Norleucine α-C | ~53.0 |
| Phenylmethoxy -OCH₂- | ~70.0 |
| Benzyl -OCH₂- | ~73.0 |
| Boc -C(CH₃)₃ | ~80.0 |
| Phenyl C₂', C₆' | ~127.5 |
| Phenyl C₄' | ~127.8 |
| Phenyl C₃', C₅' | ~128.4 |
| Phenyl C₁' | ~138.5 |
| Boc C=O | ~155.5 |
| Carboxyl C=O | ~176.0 |
Mass Spectrometry Techniques for Confirmation of Molecular Identity and Purity
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₈H₂₇NO₅ and a molecular weight of 337.41 g/mol , electrospray ionization (ESI) mass spectrometry is a commonly employed method. bldpharm.comcombi-blocks.comtandfonline.com
In ESI-MS, the analyte is ionized, typically by protonation or adduction with a small cation like sodium, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the precise determination of the molecular weight, serving as a primary confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which can be used to confirm the elemental formula with a high degree of confidence.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also offer structural information. By inducing fragmentation of the molecular ion, characteristic daughter ions are produced that correspond to different parts of the molecule, such as the loss of the Boc group or the benzyl group.
Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₁₈H₂₈NO₅⁺ | 338.1962 |
| [M+Na]⁺ | C₁₈H₂₇NNaO₅⁺ | 360.1781 |
| [M-Boc+H]⁺ | C₁₃H₁₉NO₃⁺ | 238.1438 |
| [M-C₇H₇]⁺ | C₁₁H₂₀NO₅⁺ | 246.1336 |
Chiral Chromatography for Enantiomeric Excess Determination
The synthesis of chiral compounds like this compound often requires a method to determine the enantiomeric purity, or enantiomeric excess (ee), of the final product. Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. acs.orgresearchgate.net
This method utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation in the chromatographic column. For N-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. acs.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is critical for achieving optimal separation. acs.org
The separation of the L- and D-enantiomers allows for their individual quantification, usually by a UV detector. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers. It is noteworthy that the presence of the Boc protecting group can sometimes hinder the enantiomeric separation, and optimization of the chromatographic conditions is often necessary. bldpharm.com
Proposed Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid if needed |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Temperature | Ambient |
This methodology, based on established principles for the separation of N-protected amino acids, would provide a reliable means to assess the enantiomeric purity of this compound.
Future Research Directions and Emerging Trends
Innovations in Green Chemistry Approaches for Synthesis
The chemical synthesis of modified amino acids traditionally involves multi-step processes that can be resource-intensive and generate considerable waste. rsc.org Conventional methods for amino acid synthesis, such as the Strecker synthesis, often employ toxic reagents and non-renewable resources. rsc.org The drive towards sustainability is pushing for the adoption of green chemistry principles in the synthesis of complex molecules like N-Boc-6-(phenylmethoxy)-L-norleucine. frontiersin.orgacs.org
Future research is anticipated to focus on several key areas of innovation. One promising avenue is the use of biocatalysis and renewable feedstocks. rsc.org Enzymes or whole-cell systems could offer highly selective and environmentally benign routes to the norleucine backbone, reducing the reliance on petrochemical precursors. Another area of focus is the development of metal-free catalytic systems. frontiersin.org For instance, recent advances in photoredox-mediated C–O bond activation present a pathway for synthesizing unnatural amino acids under mild, redox-neutral conditions. rsc.org
The replacement of conventional solvents is a cornerstone of green chemistry. rsc.org Research into using water, bio-based solvents like ethyl lactate, or ionic liquids could drastically reduce the environmental impact of the synthesis process. frontiersin.orgrsc.org Furthermore, energy-efficient techniques such as microwave-assisted synthesis, which can lead to shorter reaction times and higher yields, are being explored for various organic reactions and could be adapted for the synthesis of Boc-protected amino acids. frontiersin.orgacs.org
Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches
| Synthesis Aspect | Traditional Approach | Potential Green Innovation | Anticipated Benefit |
|---|---|---|---|
| Starting Materials | Petroleum-derived precursors | Biomass-derived feedstocks (e.g., from catalytic conversion of biomass). rsc.org | Reduced carbon footprint, use of renewable resources. |
| Catalysis | Heavy metal catalysts | Metal-free catalysis (e.g., organocatalysis, photocatalysis). frontiersin.orgrsc.org | Lower toxicity, reduced metal contamination in products. |
| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF. rsc.orgnih.gov | Water, supercritical fluids, bio-based solvents, ionic liquids. frontiersin.orgacs.org | Reduced environmental pollution and worker exposure. |
| Energy Input | Conventional heating (oil baths) over extended periods. orgsyn.org | Microwave-assisted synthesis, photochemical methods. frontiersin.orgnih.gov | Faster reaction times, lower energy consumption. |
Expanding Applications in Chemical Biology and Material Science
Unnatural amino acids (UAAs) are powerful tools for probing and engineering biological systems because they can introduce novel chemical functionalities into proteins and peptides. nih.govyoutube.com The unique structure of this compound makes it a prime candidate for creating peptides with enhanced properties or for developing new molecular probes. chemimpex.com The Boc group is a standard feature for solid-phase peptide synthesis, allowing for its straightforward incorporation into peptide sequences. The phenylmethoxy group at the terminus of the side chain can serve as a handle for attaching fluorescent dyes, cross-linking agents, or other reporter groups.
In chemical biology, peptides incorporating this UAA could be used to study protein-protein interactions or to develop more stable therapeutic peptides. rsc.org The extended, flexible side chain terminating in a benzyl (B1604629) ether could influence peptide conformation and binding affinity to biological targets.
In material science, there is a growing interest in creating sequence-defined non-natural polymers, or foldamers, that can mimic the complex structures and functions of natural biopolymers. nih.gov this compound could serve as a key monomer in the synthesis of such materials. The regular incorporation of its defined structure could lead to polymers with predictable folding patterns and unique properties, suitable for applications in nanotechnology, drug delivery, or as novel catalysts.
Table 2: Potential Applications in Chemical Biology and Material Science
| Field | Potential Application | Role of this compound | Key Structural Feature |
|---|---|---|---|
| Chemical Biology | Development of functional peptides and probes. chemimpex.com | Incorporate into a peptide sequence to introduce a unique functional handle. | Phenylmethoxy group for bioconjugation. |
| Drug Discovery | Creation of peptide-based therapeutics with improved properties. rsc.org | Modify peptide structure to enhance stability or binding affinity. | Long, hydrophobic side chain. |
| Protein Engineering | Site-specific modification of proteins. chemimpex.com | Serve as a non-natural building block to expand protein functionality. nih.gov | Entire unnatural amino acid structure. |
| Material Science | Synthesis of sequence-defined polymers (foldamers). nih.gov | Act as a monomeric unit to create novel, self-assembling materials. | Defined stereochemistry and side-chain length. |
Integration with High-Throughput Synthesis and Screening Platforms
The discovery of novel molecules for therapeutic or material applications is increasingly dependent on the ability to synthesize and test vast libraries of compounds. nih.govacs.org this compound is well-suited for integration into such high-throughput workflows.
Automated solid-phase peptide synthesizers can be programmed to incorporate this UAA at specific positions within a peptide sequence, enabling the rapid generation of large, diverse libraries. acs.org These libraries can then be screened for a desired biological activity or material property. For example, a library of peptides containing this compound could be screened for binding to a specific disease-related protein.
Modern high-throughput screening (HTS) platforms utilize technologies like fluorescence-based assays or bead-based screening to rapidly evaluate millions of compounds. acs.orgresearchgate.net The fiber-optic array scanning technology (FAST) platform, for instance, can screen bead-based libraries at a rate of millions of compounds per minute. nih.gov Peptides containing this compound could be synthesized on beads and screened using this technology to identify "hits" with high affinity for a fluorescently labeled target. Similarly, other HTS methods developed for assessing amino acid or peptide activity could be adapted to screen libraries built with this compound. nih.govfrontiersin.org
Table 3: High-Throughput Platforms for Synthesis and Screening
| Platform/Technology | Function | Relevance for this compound | Reference |
|---|---|---|---|
| Automated Flow Platforms | Automated, high-speed chemical synthesis. | Enables rapid, parallel synthesis of libraries of molecules incorporating the compound. | acs.org |
| SPOT Synthesis | Synthesis of peptide arrays on cellulose (B213188) membranes. | Allows for systematic substitution analysis to optimize peptide sequences containing the UAA. | nih.gov |
| Fluorescence-Based Assays | High-throughput screening based on fluorescence detection. | Can be used to screen for enzyme inhibition or binding activity in libraries containing the compound. | researchgate.net |
| Fiber-Optic Array Scanning Technology (FAST) | Mega-high-throughput screening of bead-based libraries. | Screening of massive libraries (10^7-10^9) of peptides or polymers made with the compound. | nih.govacs.org |
Q & A
Q. Prodrug design :
- Attach a pivaloyloxymethyl (POM) group to the carboxylate, improving blood-brain barrier (BBB) penetration.
- Validation :
- Plasma stability : Incubate with human plasma (37°C, 24 hrs); <5% hydrolysis indicates inertness.
- Brain activation : Test in homogenized swine brain tissue; >80% conversion to the active compound within 2 hrs confirms efficacy .
Outcome : Prodrugs like isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate enhance brain-to-plasma ratios by 9-fold compared to unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
